
(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile is a chiral organic compound with potential applications in various fields such as medicinal chemistry and materials science. The presence of both amino and nitrile functional groups, along with the difluorophenyl moiety, makes it an interesting molecule for synthetic and application-oriented research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile can be achieved through several synthetic routes. One common method involves the asymmetric synthesis starting from a chiral precursor. The reaction typically involves the following steps:
Formation of the chiral center: This can be achieved through asymmetric hydrogenation or other chiral catalyst-mediated reactions.
Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Formation of the nitrile group: This can be done through dehydration of an amide or through a cyanation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The difluorophenyl group can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, Grignard reagents, and organolithium compounds are commonly used.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted difluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of enzyme inhibitors or other bioactive compounds.
Medicine: Could be explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: May be used in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The presence of the difluorophenyl group could enhance its binding affinity or selectivity for certain molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R)-3-amino-3-phenylpropanenitrile: Lacks the difluorophenyl group, which might result in different chemical properties and biological activities.
(3R)-3-amino-3-(2,4-difluorophenyl)propanenitrile: Similar structure but with different fluorine substitution pattern, potentially leading to different reactivity and applications.
Uniqueness
The presence of the 2,5-difluorophenyl group in (3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile makes it unique compared to other similar compounds. This substitution pattern can influence its electronic properties, reactivity, and interactions with biological targets.
Eigenschaften
Molekularformel |
C9H8F2N2 |
|---|---|
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
(3R)-3-amino-3-(2,5-difluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H8F2N2/c10-6-1-2-8(11)7(5-6)9(13)3-4-12/h1-2,5,9H,3,13H2/t9-/m1/s1 |
InChI-Schlüssel |
BQUCRYIJJCZOLZ-SECBINFHSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1F)[C@@H](CC#N)N)F |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(CC#N)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


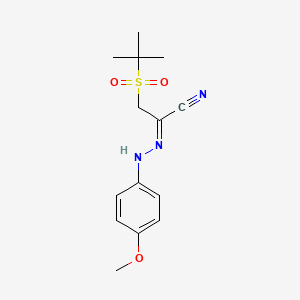
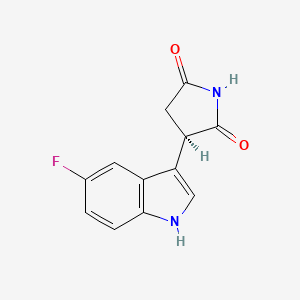
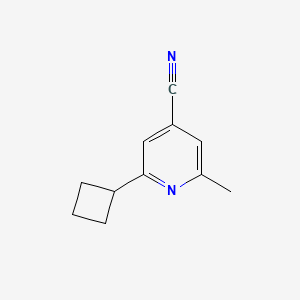
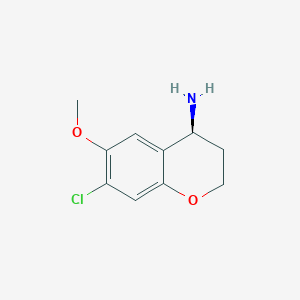
![N-(3-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrothiophen-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13053250.png)
![Methyl 2-(5-bromo-2H-benzo[D][1,2,3]triazol-2-YL)acetate](/img/structure/B13053261.png)
![(S)-5'-Methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran] hcl](/img/structure/B13053268.png)


![(3S)-7-Methylthio-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13053287.png)

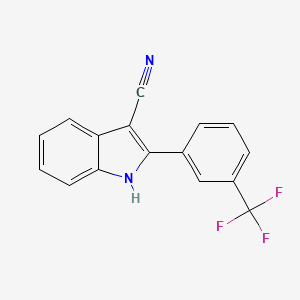
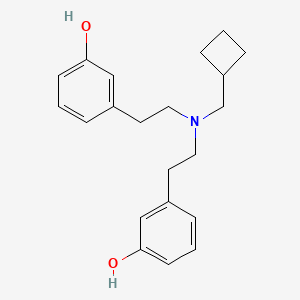
![1,1-Dimethyl-1,3-dihydrofuro[3,4-C]pyridin-6-amine](/img/structure/B13053312.png)
